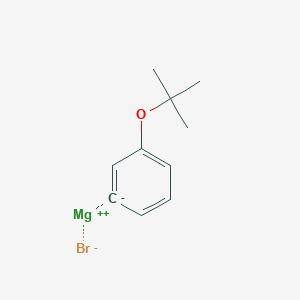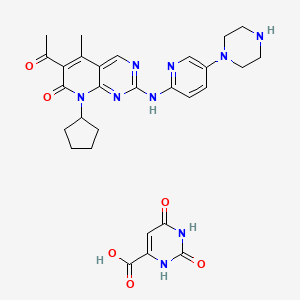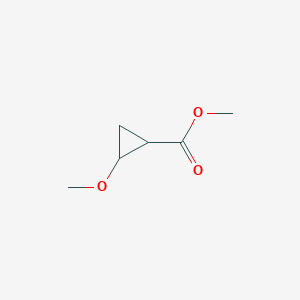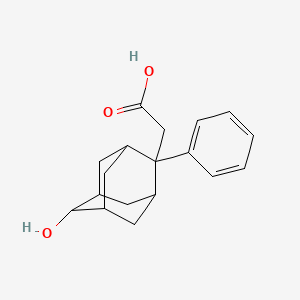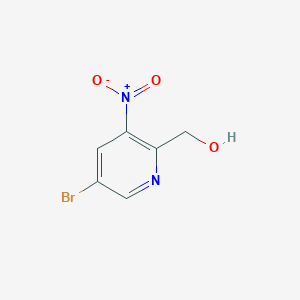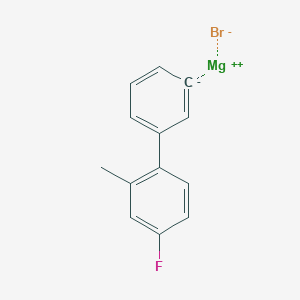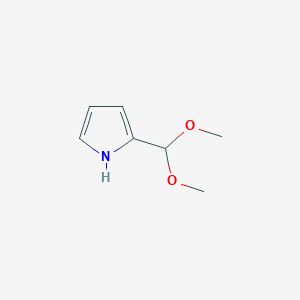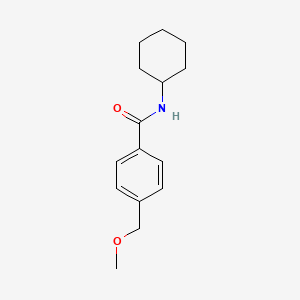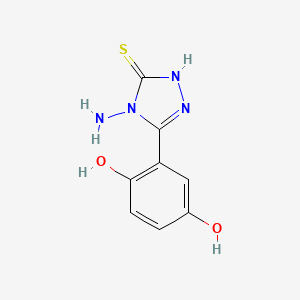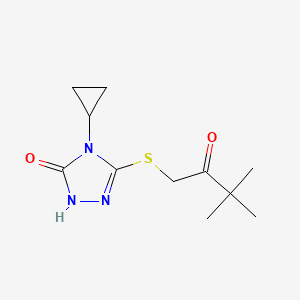
4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclopropylamine and 3,3-dimethyl-2-oxobutyl thiol as starting materials.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired compound in pure form.
化学反応の分析
Types of Reactions
4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one would involve its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-thione
- 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-amine
Uniqueness
4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one may exhibit unique properties such as higher stability, specific biological activity, or improved solubility compared to similar compounds.
特性
分子式 |
C11H17N3O2S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
4-cyclopropyl-3-(3,3-dimethyl-2-oxobutyl)sulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)8(15)6-17-10-13-12-9(16)14(10)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,16) |
InChIキー |
TZQGDBWCXLLTJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CSC1=NNC(=O)N1C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


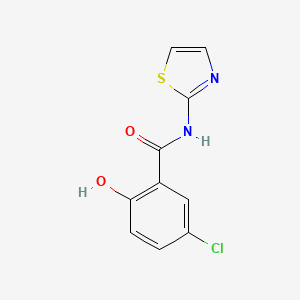
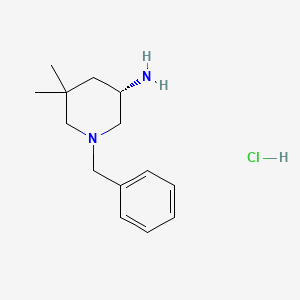
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
